![molecular formula C20H32N2O2 B10768062 (Z)-7-[(5R,6R)-6-[(E)-oct-1-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid](/img/structure/B10768062.png)
(Z)-7-[(5R,6R)-6-[(E)-oct-1-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
U-51605 is a stable analog of the endoperoxide prostaglandin H2. It functions as an inhibitor with greater selectivity towards prostacyclin synthase over thromboxane synthase. Additionally, it acts as a partial agonist at TP receptors .
Chemical Reactions Analysis
U-51605 undergoes various chemical reactions, including:
Scientific Research Applications
U-51605 has several scientific research applications:
Cardiovascular Research: It is used to study the inhibition of prostacyclin and thromboxane synthases, which are crucial in cardiovascular functions.
Pharmacological Studies: Employed as a pharmacological tool to understand the differential biochemical and biological effects on platelet suspensions.
Vascular Studies: Used to investigate the retinal vasodilation response induced by nitric oxide donors.
Mechanism of Action
U-51605 exerts its effects by selectively inhibiting prostacyclin synthase over thromboxane synthase. It also acts as a partial agonist at TP receptors. This selective inhibition and partial agonism modulate the release of various prostaglandins, impacting vascular and platelet functions .
Comparison with Similar Compounds
Similar compounds to U-51605 include:
Prostaglandin H2 analogs: These compounds share structural similarities and functional properties with U-51605.
Thromboxane synthase inhibitors: Compounds like U-51605 that inhibit thromboxane synthase but may vary in selectivity and potency
U-51605 is unique due to its higher selectivity towards prostacyclin synthase and its partial agonist activity at TP receptors, which distinguishes it from other similar compounds .
Properties
Molecular Formula |
C20H32N2O2 |
|---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
(Z)-7-[(5R,6R)-6-[(E)-oct-1-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid |
InChI |
InChI=1S/C20H32N2O2/c1-2-3-4-5-6-9-12-16-17(19-15-18(16)21-22-19)13-10-7-8-11-14-20(23)24/h7,9-10,12,16-19H,2-6,8,11,13-15H2,1H3,(H,23,24)/b10-7-,12-9+/t16-,17-,18?,19?/m1/s1 |
InChI Key |
SRIZDZJPKIYUPZ-ACGFIOGVSA-N |
Isomeric SMILES |
CCCCCC/C=C/[C@@H]1[C@H](C2CC1N=N2)C/C=C\CCCC(=O)O |
Canonical SMILES |
CCCCCCC=CC1C2CC(C1CC=CCCCC(=O)O)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,4R)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10767985.png)
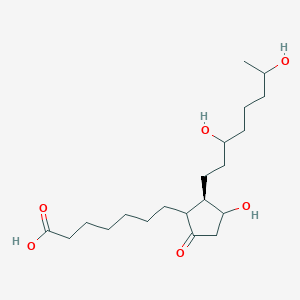
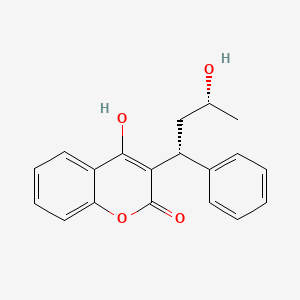
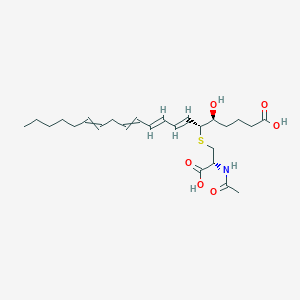
![propan-2-yl 2-[(E)-4-[(1R,2R,3R,5R)-5-chloro-2-[(3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]but-2-enoxy]acetate](/img/structure/B10768008.png)
![(E)-7-[(1S,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10768016.png)
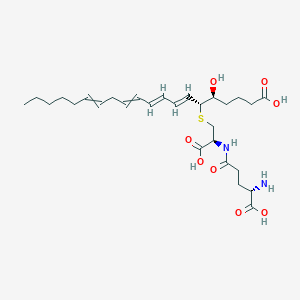
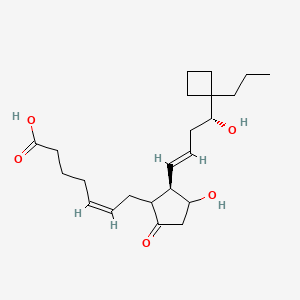
![(E)-7-[(1S,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10768036.png)
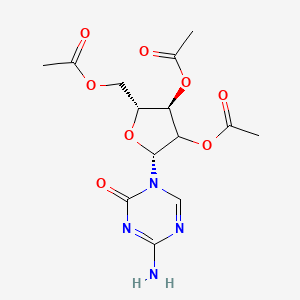
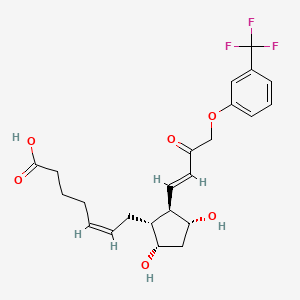
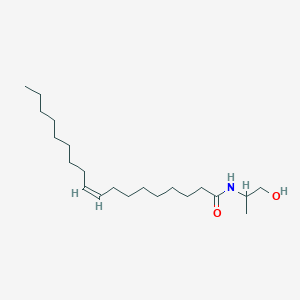
![(E)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,4R)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10768046.png)
![methyl 4-[(2S,3S)-3-[(1E,3E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate](/img/structure/B10768049.png)
